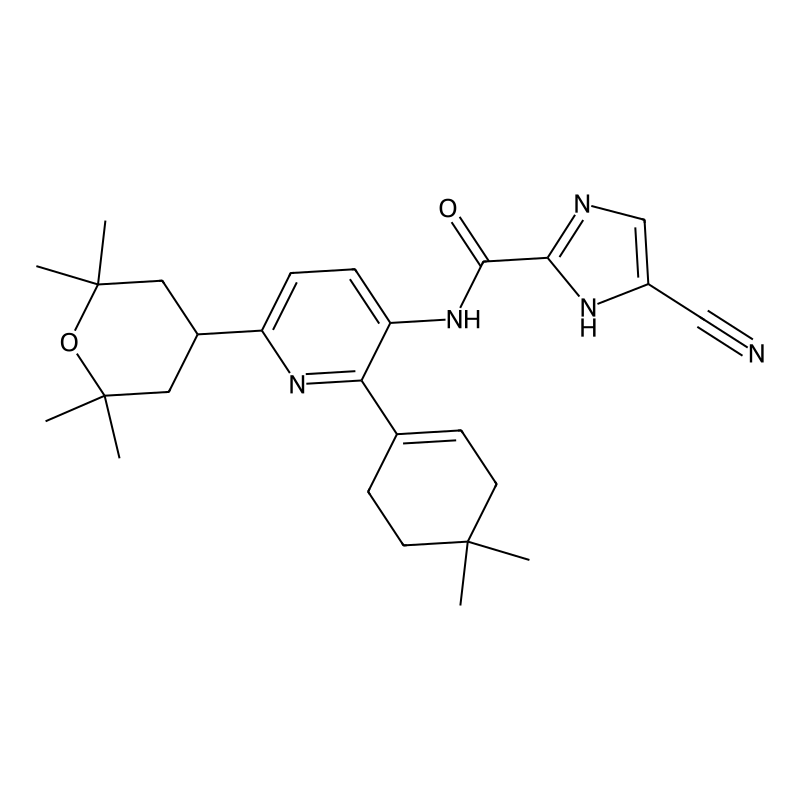Edicotinib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Understanding EGFR Signaling Pathways
Edicotinib belongs to a class of drugs known as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). EGFR is a protein involved in cell growth and proliferation. Mutations in the EGFR gene are found in a subset of NSCLC cases and contribute to uncontrolled cell division. Edicotinib acts by blocking the activity of the mutated EGFR protein, thereby inhibiting cancer cell growth [].
In scientific research, Edicotinib serves as a tool to study the role of EGFR signaling pathways in various cellular processes. By observing the effects of Edicotinib on different cell lines or tissues, researchers can gain insights into how EGFR mutations influence cell behavior and disease development [].
Investigating Edicotinib for Other Cancers
Beyond its established use in NSCLC, Edicotinib is being explored for its potential efficacy in treating other types of cancer. Researchers are investigating whether Edicotinib can target cancers with EGFR mutations or EGFR pathway activation beyond lung cancer. This includes studies on cancers of the head and neck, breast, and gastrointestinal tract [, ].
Edicotinib and Drug Resistance Mechanisms
A significant challenge in cancer treatment is the development of drug resistance. In the case of EGFR-targeted therapies like Edicotinib, some tumors eventually develop mechanisms to bypass the drug's effects and resume growth. Scientific research is actively investigating these resistance mechanisms to identify strategies for overcoming them. Edicotinib is being used in studies to understand how cancer cells develop resistance and to explore potential combination therapies that can maintain treatment efficacy [].
Edicotinib, also known as JNJ-40346527, is a small molecule that functions as a selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase. Its chemical structure is characterized by the formula C27H35N5O2, and its full chemical name is 5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide . Edicotinib has been primarily investigated for its potential therapeutic applications in conditions such as Alzheimer's disease and various cancers, where it plays a role in modulating immune responses and inflammation .
- As Edicotinib is primarily under investigation, detailed information on its safety profile in humans is limited.
- Studies suggest good selectivity for CSF-1R compared to other kinases, potentially reducing side effects.
- Further research is needed to determine its complete safety profile for therapeutic use.
Edicotinib operates by blocking the receptor-ligand interaction between CSF-1R and its ligand, CSF1. This inhibition prevents the autophosphorylation of the receptor, thereby disrupting downstream signaling pathways that promote macrophage survival and proliferation. The IC50 value for Edicotinib against CSF-1R is reported to be 3.2 nM, indicating its potency in inhibiting this receptor . The compound's mechanism involves altering macrophage polarization and reducing pro-inflammatory cytokine release, which is crucial in various inflammatory and tumor microenvironments .
Edicotinib has shown significant biological activity in preclinical models. It effectively inhibits microglial proliferation and reduces the release of pro-inflammatory cytokines such as interleukin 1 beta (IL1β) and tumor necrosis factor alpha (TNFα) in models of Alzheimer's disease. In transgenic mouse models expressing human tau protein, Edicotinib treatment led to decreased tau phosphorylation and neurodegeneration while improving motor skills . Furthermore, it has been evaluated in clinical settings for conditions like rheumatoid arthritis and Crohn's disease, although it did not meet primary endpoints in those trials .
The synthesis of Edicotinib involves several steps that typically include:
- Formation of the Pyridine Ring: Starting with appropriate precursors that can undergo cyclization to form the pyridine structure.
- Introduction of Functional Groups: Utilizing methods such as nucleophilic substitution or coupling reactions to introduce functional groups like cyano and carboxamide.
- Cyclohexene Modification: Incorporating the dimethylcyclohexene moiety through specific alkylation or cyclization reactions.
- Final Purification: Employing techniques such as chromatography to purify the final product.
These synthetic routes are often optimized for yield and purity to ensure the compound's efficacy in biological assays .
Edicotinib has potential applications in several therapeutic areas:
- Alzheimer's Disease: Targeting inflammation mediated by microglia to slow disease progression.
- Cancer Therapy: Modulating tumor-associated macrophages to enhance anti-tumor immunity.
- Autoimmune Disorders: Investigating its role in conditions like rheumatoid arthritis and inflammatory bowel disease .
Ongoing clinical trials continue to explore its efficacy across these domains.
Studies have indicated that Edicotinib interacts selectively with CSF-1R while showing minimal activity against other kinases such as FMS-related tyrosine kinase and KIT. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes. In vitro studies have demonstrated that Edicotinib can inhibit ABCG2-mediated efflux, which may influence drug absorption and distribution within tissues .
Edicotinib shares structural and functional similarities with other CSF-1R inhibitors. Here are some notable compounds:
Edicotinib is unique due to its specific structural modifications that enhance its selectivity for CSF-1R over other kinases, potentially leading to fewer side effects compared to other inhibitors.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
KEGG Target based Classification of Drugs
Cytokine receptors
CSF and other factor receptors
CSF1R (FMS, CD115) [HSA:1436] [KO:K05090]
Other CAS
Wikipedia
Dates
2: Genovese MC, Hsia E, Belkowski SM, Chien C, Masterson T, Thurmond RL, Manthey
3: von Tresckow B, Morschhauser F, Ribrag V, Topp MS, Chien C, Seetharam S,








